molecular formula C7H11N3O B3327640 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea CAS No. 3586-05-8

1-(2,5-dimethyl-1H-pyrrol-1-yl)urea

Cat. No.: B3327640
CAS No.: 3586-05-8
M. Wt: 153.18 g/mol
InChI Key: MWIMPGWLZDBPEE-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Core in Heterocyclic Chemistry and Organic Synthesis

The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.comuop.edu.pk Its aromaticity, conferred by a six-π-electron system, dictates its chemical reactivity and stability. libretexts.org Discovered in 1834 by F. F. Runge, pyrrole and its derivatives are ubiquitous in nature, forming the core structure of many biologically vital molecules such as heme in hemoglobin, chlorophyll, vitamin B12, and various alkaloids. numberanalytics.comekb.eg This natural prevalence has long inspired chemists to explore its synthetic potential.

In heterocyclic chemistry, the pyrrole nucleus is a versatile building block. It undergoes a variety of chemical transformations, including electrophilic substitution, which preferentially occurs at the 2- and 5-positions due to the high electron density at these sites. numberanalytics.com The nitrogen atom, while contributing to the aromatic system, can also be functionalized, leading to a vast array of N-substituted pyrroles with tailored properties.

The synthesis of pyrroles is a well-established area of organic chemistry, with several named reactions dedicated to their construction. The most prominent among these is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in This method is valued for its simplicity and efficiency in producing a wide range of substituted pyrroles. rgmcet.edu.in Other notable methods include the Knorr pyrrole synthesis, which utilizes an α-amino-ketone and a β-ketoester, and the Hantzsch pyrrole synthesis. wikipedia.orgnih.gov Modern advancements have also introduced greener and more efficient catalytic methods for pyrrole synthesis. tandfonline.commdpi.com

Importance of Urea (B33335) Functionality in Molecular Design and Chemical Interactions

The urea functionality, characterized by a carbonyl group flanked by two nitrogen atoms, is another cornerstone of molecular design, particularly in medicinal chemistry. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like proteins and enzymes. nih.gov These hydrogen bonding capabilities are crucial for molecular recognition and are a key determinant of a drug's biological activity. nih.gov

The incorporation of a urea moiety into a molecule can significantly influence its physicochemical properties, such as solubility and permeability. nih.govresearchgate.net The dual hydrogen-bonding nature of urea can enhance aqueous solubility, a critical factor for drug delivery and bioavailability. nih.gov Furthermore, the structural rigidity and planarity of the urea group can help in pre-organizing a molecule for optimal binding to a receptor, a concept often exploited in structure-based drug design. nih.gov

The synthetic versatility of ureas further adds to their importance. They can be readily prepared through various methods, including the reaction of isocyanates with amines or through phosgene-free, safer alternatives. acs.org This accessibility allows for the systematic exploration of structure-activity relationships by modifying the substituents on the urea nitrogens.

Contextual Overview of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea within Contemporary Chemical Research

The compound this compound sits (B43327) at the intersection of pyrrole and urea chemistry. The 2,5-dimethyl substitution on the pyrrole ring is a common feature in many synthetic pyrrole derivatives, often arising from the use of 2,5-hexanedione (B30556) in the Paal-Knorr synthesis. mdpi.com The attachment of the urea group at the N-1 position of the pyrrole ring creates a unique N-substituted pyrrole-urea hybrid.

While specific research solely focused on this compound is not extensively documented in publicly available literature, the broader class of N-substituted pyrrole-urea and pyrrole-amide derivatives has garnered significant attention. For instance, research has shown that N-substituted pyrroles can exhibit a range of biological activities, including acting as inhibitors of HIV-1 entry. nih.gov In one study, the presence of a carboxylic acid group on related N-substituted pyrroles was found to be crucial for their antiviral activity, highlighting the importance of the substituent at the N-1 position. nih.gov

Furthermore, compounds containing the 2,5-dimethyl-1H-pyrrol-1-yl moiety have been investigated for various applications. For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was identified as a chemical that can enhance monoclonal antibody production in cell cultures. nih.gov A structure-activity relationship study revealed that the 2,5-dimethylpyrrole part of the molecule was the most effective component for this activity. nih.gov

The synthesis of related N-(2,5-dimethyl-1H-pyrrol-1-yl) amides has been reported, often through the Paal-Knorr condensation of 2,5-hexanedione with the corresponding hydrazide. chemicalbook.com This suggests a plausible synthetic route to this compound could involve the reaction of 2,5-hexanedione with a suitable urea-containing precursor. Indeed, the reaction of urea with acetonylacetone (a 1,4-dicarbonyl compound) has been shown to produce N-unsubstituted pyrrole under microwave irradiation, indicating the feasibility of using urea-based reactants in Paal-Knorr type reactions. researchgate.net

Historical and Current Research Trajectories in N-Substituted Pyrrole Synthesis

The synthesis of N-substituted pyrroles has a rich history, dating back to the pioneering work of Paal and Knorr in the late 19th century. rgmcet.edu.innih.gov The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for preparing N-substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine, and its mechanism has been the subject of detailed investigation. wikipedia.orgorganic-chemistry.org

Historically, these reactions often required harsh conditions, such as high temperatures and strong acids, which could limit their applicability to sensitive substrates. rgmcet.edu.intandfonline.com However, contemporary research has focused on developing milder and more efficient methods for N-substituted pyrrole synthesis. This has led to the exploration of a wide range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts. mdpi.com For example, catalysts like magnesium iodide etherate and silica-supported sulfuric acid have been successfully employed in Paal-Knorr reactions under milder conditions. uctm.edu

A significant trend in modern organic synthesis is the development of "green" and sustainable methodologies. In the context of N-substituted pyrrole synthesis, this has translated into the use of environmentally benign solvents like water or deep eutectic solvents, as well as solvent-free reaction conditions. mdpi.comuctm.edu Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields. researchgate.net

Furthermore, the scope of amines used in the Paal-Knorr synthesis has expanded significantly, allowing for the introduction of a diverse array of substituents at the nitrogen atom. This versatility is crucial for tuning the electronic and steric properties of the resulting pyrroles, which is essential for applications in medicinal chemistry and materials science. mdpi.com The development of one-pot and multi-component reactions for the synthesis of complex pyrrole derivatives is another active area of research, aiming to improve synthetic efficiency and reduce waste. researchgate.net

Data Tables

Table 1: Key Synthetic Methods for Pyrroles

Synthesis Method Reactants General Description
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Ammonia or Primary Amine Condensation reaction to form a pyrrole ring. wikipedia.orgrgmcet.edu.in
Knorr Pyrrole Synthesis α-Amino-ketone, β-Ketoester Reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org

| Hantzsch Pyrrole Synthesis | α-Halo-ketone, β-Ketoester, Ammonia or Primary Amine | Condensation reaction to form a substituted pyrrole. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylpyrrol-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIMPGWLZDBPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 2,5 Dimethyl 1h Pyrrol 1 Yl Urea

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring System

The pyrrole ring in 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom and the two methyl groups. The N-substituent, a urea (B33335) group, is also anticipated to influence the ring's reactivity. Electrophilic attack is predicted to occur at the β-positions (C3 and C4) of the pyrrole ring, as the α-positions (C2 and C5) are already substituted with methyl groups.

Common electrophilic substitution reactions applicable to such activated pyrrole systems include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented, the expected outcomes can be inferred from the known reactivity of similar N-substituted pyrroles.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrrole Systems

ReactionReagentExpected Product with this compound
NitrationHNO₃/Ac₂O1-(3-nitro-2,5-dimethyl-1H-pyrrol-1-yl)urea
BrominationNBS in THF1-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)urea
Acylation(CH₃CO)₂O, Lewis Acid1-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)urea

Reactions Involving the Urea Functionality (e.g., condensation, hydrolysis)

The urea moiety of this compound presents several avenues for chemical transformations, most notably condensation and hydrolysis reactions.

Condensation Reactions: The terminal -NH₂ group of the urea can participate in condensation reactions with various electrophiles. For instance, reaction with aldehydes or ketones can yield the corresponding N-alkylideneurea derivatives. These reactions are often catalyzed by acids.

Hydrolysis: Under acidic or basic conditions, the urea functionality can undergo hydrolysis. Acid-catalyzed hydrolysis would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack of water to eventually yield 2,5-dimethyl-1H-pyrrol-1-amine, ammonia (B1221849), and carbon dioxide.

Functionalization and Derivatization at Peripheral Sites

Beyond the core reactivity of the pyrrole and urea groups, functionalization at other sites can lead to a diverse range of derivatives. The synthesis of various 2,5-dimethyl-1H-pyrrole derivatives from acetonylacetone and different primary amines, such as aniline (B41778) and amino acids, demonstrates the versatility of the Paal-Knorr synthesis in creating a scaffold that can be further modified. researchgate.net For instance, derivatives like 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol and N,N-bis[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]amine highlight the possibility of introducing functional groups via the N-substituent. sigmaaldrich.comsigmaaldrich.com

A study on 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent for HPLC analysis of amino acids showcases how the pyrrole ring itself can be a platform for creating analytical reagents. researchgate.net

Transition Metal-Catalyzed Transformations and Coupling Reactions

Urea derivatives are recognized for their capacity to act as ligands in transition metal catalysis. nih.gov The nitrogen and oxygen atoms of the urea moiety in this compound can coordinate with transition metals, potentially enabling its use in various catalytic reactions. For example, urea and transition metal cooperative catalysts have been developed for asymmetric nitroaldol reactions. nih.gov

While specific applications of this compound in this context are not widely reported, the broader class of urea-containing ligands has been successfully employed in reactions such as cross-coupling and asymmetric catalysis. The pyrrole nitrogen can also play a role in coordinating with metal centers.

Mechanistic Investigations of Reaction Pathways and Intermediates

Detailed mechanistic studies specifically on the reactions of this compound are limited. However, insights can be drawn from investigations into the reactivity of its constituent parts.

Mechanistic studies on the reaction of urea and its derivatives with dicarbonyl compounds, such as benzil (B1666583) and 1-phenylpropane-1,2-dione, in acidic solutions have elucidated the formation of various heterocyclic products. rsc.orgrsc.org These studies reveal that the initial step often involves the acid-catalyzed attack of the urea on a carbonyl group, followed by cyclization and dehydration steps. The specific reaction pathway is highly dependent on the structure of the reactants and the reaction conditions. For instance, the reaction of urea with benzil in an acid solution leads to a bicyclic product, with the initial step being the attack of urea on the protonated benzil to form a diol intermediate. rsc.org

The Paal-Knorr reaction, a key method for synthesizing N-substituted pyrroles, proceeds through the reaction of a 1,4-dicarbonyl compound with a primary amine. researchgate.net In the context of this compound's synthesis, 2,5-hexanedione (B30556) would react with the corresponding urea-derived amine.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, ¹H and ¹³C NMR spectra would provide definitive information on the chemical environment of each proton and carbon atom, respectively.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety Analogs

Moiety Functional Group Predicted Chemical Shift (ppm)
2,5-dimethyl-1H-pyrrole Methyl Protons ~2.1
2,5-dimethyl-1H-pyrrole Pyrrole (B145914) Ring Protons ~5.7
Urea (B33335) Amide Protons ~5.7

Data inferred from related compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moiety Analogs

Moiety Carbon Type Predicted Chemical Shift (ppm)
2,5-dimethyl-1H-pyrrole Methyl Carbons ~13
2,5-dimethyl-1H-pyrrole Pyrrole Ring Carbons (C-3, C-4) ~105
2,5-dimethyl-1H-pyrrole Pyrrole Ring Carbons (C-2, C-5) ~127
Urea Carbonyl Carbon ~163

Data inferred from related compounds. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₇H₁₁N₃O, HRMS would provide an exact mass measurement. The use of electrospray ionization (ESI) is a common technique for such analyses. mdpi.com This technique has been successfully applied to confirm the structure of related heterocyclic compounds. mdpi.com

Table 3: HRMS Data for a Related Pyrrole Derivative

Compound Ionization Mode Calculated [M+H]⁺ Measured [M+H]⁺
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine ESI 194.0876 194.0880

This data for a related compound illustrates the accuracy of HRMS. mdpi.com

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea moiety, the C=O stretching of the carbonyl group, and the C-N stretching vibrations. The 2,5-dimethyl-1H-pyrrole portion would contribute with C-H stretching and bending vibrations from the methyl groups and the pyrrole ring. nist.govchemicalbook.com The IR spectrum of 2,5-dimethyl-1H-pyrrole shows notable bands corresponding to these vibrations. nist.gov Similarly, the IR spectrum of urea displays prominent peaks for the N-H and C=O groups.

Table 4: Characteristic FT-IR Frequencies for Functional Groups in this compound Analogs

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Moiety Source
N-H Stretch 3400-3200 Urea
C-H (sp³) Stretch 2980-2850 2,5-dimethyl-1H-pyrrole
C=O Stretch 1700-1650 Urea
C=C Stretch 1600-1500 2,5-dimethyl-1H-pyrrole
C-N Stretch 1350-1250 Both

Data inferred from characteristic group frequencies and spectra of related compounds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 2,5-dimethyl-1H-pyrrole ring. The pyrrole ring is an aromatic system, and its substitution with a urea group can influence the energy of these transitions. The spectrum of 2,5-dimethyl-1H-pyrrole itself exhibits absorption maxima that are characteristic of the pyrrole chromophore. nist.gov Analysis of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), has also been conducted, though specific UV-Vis data was not detailed. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, a study on 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine revealed how intermolecular N-H···N hydrogen bonds and C-H···π interactions contribute to the crystal packing. researchgate.net Such interactions would also be expected to play a significant role in the crystal structure of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(2d,p)), the optimized molecular geometry, electronic energy, and orbital distributions can be accurately calculated.

Key electronic parameters derived from DFT calculations provide insights into the molecule's stability and reactivity:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen atoms of the amino group are anticipated to be electron-poor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge transfer and intramolecular interactions. It can quantify the delocalization of electron density between the pyrrole (B145914) ring and the urea (B33335) substituent, offering insights into the stability conferred by these interactions.

The relative energies of different conformers can also be determined to predict the most stable molecular structure. DFT calculations on related chloro- and fluoropyrroles have been used to probe energetics and global reactivity, providing a framework for understanding the reactivity of substituted pyrroles acs.org.

Table 1: Calculated Electronic Properties of a Representative N-Aryl Urea Analog

Property Value Method
HOMO Energy -6.5 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
HOMO-LUMO Gap 5.3 eV DFT/B3LYP
Dipole Moment 4.5 D DFT/B3LYP

Note: These values are illustrative and based on typical calculations for structurally similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and intermolecular interactions of this compound. By simulating the motion of atoms over time, MD can explore the accessible conformations and their relative stabilities, as well as how the molecule interacts with itself and its environment.

Conformational Analysis: The key flexible bond in this molecule is the N-C bond connecting the pyrrole ring to the urea group. Rotation around this bond, along with rotations within the urea moiety, gives rise to different conformers. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers. For N-aryl ureas, the cis-trans isomerism around the C-N bonds of the urea group is a significant conformational feature nih.gov. The relative orientation of the pyrrole ring with respect to the urea plane is also a critical conformational parameter.

Intermolecular Interactions: In condensed phases, this compound molecules can interact through various non-covalent forces. MD simulations can reveal the nature and strength of these interactions, including:

Hydrogen Bonding: The urea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), leading to the formation of strong intermolecular hydrogen bonds.

van der Waals Forces: These non-specific interactions also play a role in the packing of molecules in the solid state or their association in solution.

MD simulations on urea derivatives have been employed to study phenomena such as hydrotropic solubilization and self-aggregation, highlighting the importance of intermolecular forces in these processes semanticscholar.org. Force fields like AMBER are commonly used to model the interactions within and between urea molecules nih.govnjit.edu.

Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For protonated alkylpyrroles, it has been shown that while DFT with the B3LYP functional is adequate for some predictions, correlated wave function methods like MP2 can provide even better agreement with experimental data ruc.dkresearchgate.net. Machine learning approaches combined with DFT are also emerging as powerful tools for precise chemical shift prediction osti.govchemrxiv.org.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. These theoretical spectra can be compared with experimental data to assign vibrational modes. For pyrrole and its derivatives, DFT calculations have been successfully used to reassign vibrational spectra researchgate.net. The characteristic vibrational modes would include the N-H stretching and bending frequencies of the urea group, the C=O stretching frequency, and the various modes associated with the dimethylpyrrole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. By calculating the energies of electronic transitions, the λ_max_ values in the UV-Vis spectrum can be estimated. For pyrrole derivatives, TD-DFT has been used to study their electronic and optical properties researchgate.netdntb.gov.ua. The choice of functional, such as PBE0 or CAM-B3LYP, can influence the accuracy of the predicted absorption wavelengths rsc.org.

Molecular Descriptors: A wide range of molecular descriptors can be calculated from the optimized molecular structure. These descriptors quantify various aspects of the molecule's size, shape, and electronic properties and are essential for QSAR studies. Examples include molecular weight, logP, topological polar surface area (TPSA), and various quantum chemical descriptors.

Table 2: Predicted Spectroscopic Data for a Hypothetical N-Aryl Urea Analog

Parameter Predicted Value Method
¹³C NMR (C=O) 155-165 ppm DFT/GIAO
¹H NMR (N-H) 7.0-9.0 ppm DFT/GIAO
IR (C=O stretch) 1650-1700 cm⁻¹ DFT/B3LYP
IR (N-H stretch) 3300-3500 cm⁻¹ DFT/B3LYP
UV-Vis λ_max_ 250-280 nm TD-DFT

Note: These are typical ranges and would need to be specifically calculated for this compound.

Investigation of Non-Covalent Interactions (NCI) and Hydrogen Bonding Networks

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound. The urea functional group is a strong mediator of hydrogen bonds, capable of forming robust and directional interactions mdpi.com.

Hydrogen Bonding: The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of various hydrogen-bonded assemblies, such as centrosymmetric dimers or one-dimensional tapes, which are common motifs in the crystal structures of urea derivatives. The pyrrole ring itself can also participate in weaker C-H···π and N-H···π interactions nih.gov.

NCI Analysis: Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize weak interactions within and between molecules. This method plots the reduced density gradient against the electron density, revealing regions of attractive (hydrogen bonds, van der Waals), repulsive (steric clashes), and intermediate interactions. Such analysis would highlight the key interactions that stabilize the molecular conformation and crystal packing of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activity. While often used in a biological context, QSAR can also be applied to non-biological properties.

For this compound and its analogs, QSAR models could be developed to predict properties such as:

Solubility: By correlating molecular descriptors (e.g., logP, TPSA, hydrogen bond donors/acceptors) with experimentally determined solubility in various solvents, a QSAR model could predict the solubility of new derivatives.

Chromatographic Retention: QSAR can be used to predict the retention time of compounds in chromatographic systems (e.g., HPLC) based on descriptors related to polarity, size, and shape.

Chemical Reactivity: Descriptors derived from DFT calculations, such as HOMO/LUMO energies and atomic charges, can be used in QSAR models to predict the reactivity of a series of compounds in a specific chemical reaction.

The development of a non-biological QSAR model would involve calculating a wide range of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Such models can be valuable for the rational design of molecules with desired physicochemical properties. QSAR studies have been performed on other urea derivatives to understand their activity as inhibitors of various enzymes mdpi.comnih.govnih.gov.

Applications in Chemical Sciences Non Clinical Focus

Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules

The 2,5-dimethyl-1H-pyrrol-1-yl moiety is a valuable heterocyclic scaffold and a key building block in the synthesis of more complex molecules. researchgate.net Pyrroles are integral components of many natural products and pharmacologically important compounds. researchgate.net The synthesis of N-substituted pyrroles, such as the core structure of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, is often achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine or hydrazine (B178648) derivative. researchgate.netmdpi.commdpi.com

This synthetic accessibility allows the 2,5-dimethyl-1H-pyrrol-1-yl group to be incorporated into a wide array of larger, more complex structures. Research has demonstrated its use in creating diverse molecules:

Heterocyclic Systems: It serves as a precursor for polycyclic compounds, such as in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione (B30556). mdpi.com

Biologically Relevant Scaffolds: Derivatives have been synthesized to act as dual inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and BACE-1. nih.gov

Functionalized Materials: Pyrrole (B145914) compounds derived from 2,5-dimethylfuran (B142691) are used to create molecules with specific functional groups (e.g., thiols or hydroxyls) for applications in elastomer composites. mdpi.com

The urea (B33335) functional group attached to the pyrrole nitrogen further enhances its utility as a synthetic intermediate. Urea derivatives can be readily synthesized and can participate in various chemical transformations, including substitution reactions at the urea nitrogens. smolecule.com For instance, unsymmetrical N,N'-diaryl ureas can be prepared through methods like carbonylation of an amine followed by reaction with another amine, showcasing the versatility of the urea moiety in building complex structures. mdpi.com

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The urea functional group is a cornerstone of supramolecular chemistry due to its exceptional ability to form strong, directional, and predictable hydrogen bonds. nih.govnih.gov The two N-H groups of urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows urea molecules to self-assemble into well-ordered, one-dimensional tapes or ribbons held together by a bifurcated N-H···O=C hydrogen bonding pattern. nih.govrsc.org

This capacity for self-assembly is central to the formation of supramolecular polymers and gels from low-molecular-weight building blocks. nih.govresearchgate.net By attaching different substituents to the urea core, chemists can tune the properties of the resulting supramolecular structures. For this compound, the pyrrole group serves as a significant substituent that can influence the self-assembly process through steric effects and potential π-π stacking interactions between the aromatic pyrrole rings.

While specific studies on the self-assembly of this compound are not extensively documented, the principles derived from the vast body of research on other urea derivatives are directly applicable. nih.govnih.gov The interplay between the strong hydrogen bonding of the urea group and the interactions of the 2,5-dimethylpyrrole substituent could lead to the formation of novel soft materials, such as organogels with tunable properties. nih.gov The development of materials based on diketopyrrolopyrrole functionalized with urea units highlights how combining these motifs can influence morphology and self-assembly dynamics. nih.gov

Potential in Materials Science (e.g., Non-Linear Optical (NLO) Materials, Polymers)

The structural attributes of this compound suggest its potential for applications in materials science. Pyrrole-containing compounds are known to have broad applications in this field, contributing to the development of polymers and other advanced materials. researchgate.net The pyrrole ring is an electron-rich aromatic system, a feature often exploited in the design of electroactive and photoactive materials.

Urea derivatives have also been investigated for their use in creating functional materials. The hydrogen-bonding capabilities of the urea group can be used to create highly ordered structures, which is a critical requirement for materials with non-linear optical (NLO) properties. NLO materials require a non-centrosymmetric arrangement of molecules, which can be achieved through the self-assembly of chiral or specifically designed urea derivatives.

Furthermore, N,N'-dimethylpropyleneurea (dmpu), a cyclic urea derivative, is used as a solvent in the synthesis of various polymers, including polyimides and other engineering resins. nih.gov This indicates the compatibility of the urea functionality with polymerization processes. Bis-ureas, containing two urea groups, can act as monomers to form supramolecular polymers through hydrogen bonding, demonstrating a pathway to new polymeric materials. rsc.org The combination of the pyrrole and urea moieties in this compound could therefore be leveraged to design novel polymers or functional materials where the pyrrole unit provides electronic properties and the urea group directs the material's structure and stability.

Investigation of Ligand Properties in Coordination Chemistry

Both the urea and pyrrole functionalities can act as ligands, binding to metal ions to form coordination complexes. Urea typically coordinates to metal ions through its carbonyl oxygen atom. nih.govresearchgate.net Its derivatives are versatile ligands used in coordination and bioinorganic chemistry. researchgate.net For example, N,N'-diethylurea has been used to form octahedral complexes with cobalt(II), nickel(II), and zinc(II). researchgate.net The steric bulk of the substituents on the urea nitrogen atoms can influence the coordination number and geometry of the resulting metal complex. nih.gov

The pyrrole ring can also participate in coordination. While the lone pair on the nitrogen atom is part of the aromatic system, pyrrole derivatives can coordinate to metals through the nitrogen atom or via π-interactions with the aromatic ring. More commonly, functional groups attached to the pyrrole ring serve as the primary coordination sites. nih.gov For instance, 2-pyridyl urea derivatives have been synthesized and used to create novel Cu(II) complexes, demonstrating how a heterocyclic ring attached to a urea backbone can yield ligands for metal-based agents. nih.gov

Given these precedents, this compound possesses clear potential as a ligand. It can act as a monodentate ligand, coordinating primarily through the urea's carbonyl oxygen. The bulky 2,5-dimethylpyrrole group would exert significant steric influence on the resulting complex's structure. nih.gov This could lead to complexes with lower coordination numbers or distorted geometries, potentially tuning the reactivity and physical properties of the metal center.

Bioprocess Enhancement and Cell Culture Modulation (e.g., Monoclonal Antibody Production in Mammalian Cell Culture)

A significant application related to the this compound structure has been identified in the field of bioprocessing. Specifically, a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB), was discovered to enhance the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cell cultures. nih.govwindows.netnih.govplos.org CHO cells are a primary platform for producing therapeutic proteins, and enhancing their productivity is a major goal in the biopharmaceutical industry. nih.govnih.gov

In a large-scale screening of over 23,000 chemicals, MPPB was identified as a compound that increased mAb production. nih.govwindows.netnih.gov Further investigation revealed several key effects of the compound on the cell culture:

Increased Cell-Specific Productivity: MPPB treatment led to a significant increase in the amount of mAb produced per cell per day. plos.org

Suppression of Cell Growth: The compound was found to reduce the maximum viable cell density, suggesting a shift in cellular resources from proliferation to protein production. windows.netplos.org

Metabolic Modulation: Cells treated with MPPB showed an increased cell-specific glucose uptake rate and higher intracellular levels of adenosine (B11128) triphosphate (ATP). nih.govwindows.netnih.gov

Glycosylation Control: MPPB also suppressed the galactosylation of the mAb, which is a critical quality attribute for therapeutic antibodies. This suggests the compound could be used to control glycan profiles. nih.govwindows.netnih.gov

A structure-activity relationship study pinpointed the 2,5-dimethylpyrrole moiety as the most effective part of the MPPB molecule for enhancing mAb production. nih.govnih.govplos.org This finding directly implicates the core structure of this compound as being crucial for this bioprocess-enhancing activity.

Table 1: Effects of MPPB on CHO Cell Culture and Monoclonal Antibody Production

ParameterObservation with MPPB TreatmentReference(s)
Cell Growth Suppressed; reduced maximum viable cell density. windows.netplos.org
Cell-Specific Productivity (qP) Increased. plos.org
Metabolism Increased cell-specific glucose uptake and intracellular ATP. nih.govwindows.netnih.gov
Product Quality Suppressed galactosylation of N-linked glycans on the mAb. nih.govwindows.net
Effective Structural Moiety The 2,5-dimethylpyrrole group was identified as key. nih.govnih.govplos.org

Synthesis and Investigation of Derivatives and Analogs

Structural Modifications on the 2,5-Dimethylpyrrole Ring System

The 2,5-dimethylpyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. While specific literature on the direct functionalization of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea is limited, the general reactivity of N-substituted 2,5-dimethylpyrroles provides a strong indication of feasible synthetic pathways. The primary sites for substitution are the C-3 and C-4 positions of the pyrrole (B145914) ring.

Common electrophilic substitution reactions that can be applied to this system include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can significantly alter the electronic properties and reactivity of the pyrrole ring. These reactions are typically carried out using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. For instance, the synthesis of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides demonstrates the feasibility of halogenating dimethylpyrrole moieties. rsc.org

Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can be achieved using nitrating agents under controlled conditions to prevent degradation of the pyrrole ring.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring, providing a handle for further functionalization. This is often performed using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst.

Formylation: The Vilsmeier-Haack reaction is a common method to introduce a formyl group onto electron-rich heterocycles like pyrrole.

These modifications can lead to a variety of derivatives with altered electronic and steric properties, which can be valuable for developing new materials or catalysts. For example, a series of N-phenyl-2,5-dimethylpyrrole derivatives have been synthesized and evaluated for various applications. nih.gov

Substituent Effects on the Urea (B33335) Moiety and its Influence on Reactivity and Properties

The synthesis of N-substituted ureas can be achieved through various methods, including the reaction of an isocyanate with an amine or the use of phosgene (B1210022) substitutes. nih.gov For this compound, derivatives can be prepared by reacting 1-amino-2,5-dimethylpyrrole with different isocyanates.

Key substituent effects include:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluoro- or nitro-substituted phenyl rings) on the urea nitrogen can increase the acidity of the N-H protons. This enhances the hydrogen-bond donating ability of the urea moiety, which is particularly relevant for applications in anion recognition. Current time information in Bangalore, IN. Conversely, electron-donating groups decrease the N-H acidity.

Steric Effects: The size and shape of the substituents on the urea nitrogen can influence the molecule's conformation. For instance, bulky substituents can hinder the formation of intermolecular hydrogen bonds, which can affect crystal packing and solubility. nih.gov

Solubility: Modification of the urea moiety can be used to tune the solubility of the compound in different solvents. For example, introducing polar functional groups can increase water solubility, while larger non-polar groups can enhance solubility in organic solvents.

The following table summarizes the effects of different substituents on the properties of urea-containing compounds, which can be extrapolated to derivatives of this compound.

Substituent on Urea NitrogenExpected Effect on N-H AcidityConsequence for Hydrogen BondingReference
Electron-withdrawing group (e.g., -CF₃, -F, -NO₂)IncreaseStronger H-bond donor Current time information in Bangalore, IN.
Electron-donating group (e.g., -CH₃)DecreaseWeaker H-bond donor Current time information in Bangalore, IN.
Bulky alkyl or aryl groupSteric hindranceMay disrupt intermolecular H-bonding nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrrole-Urea Motif

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of a derivative where a reactive group has been introduced on either the pyrrole ring or the urea moiety. Pyrrolo[1,2-a]pyrimidines and pyrrolo[1,2-c]imidazoles are two such classes of fused heterocycles that have been synthesized from pyrrole precursors. mdpi.commdpi.commdpi.com

One synthetic strategy involves the condensation of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound to form a pyrrolo[1,2-a]pyrimidine. While not starting directly from the urea, a derivative of this compound could potentially be converted to a suitable aminopyrrole for this reaction.

Another approach is the intramolecular cyclization of a suitably functionalized pyrrole derivative. For example, a pyrrole with a side chain containing an electrophilic center can react with a nucleophilic atom on the pyrrole ring or the urea moiety to form a new ring. The synthesis of pyrrolo[1,2-c]imidazoles has been achieved through intramolecular Wittig reactions of imidazole-4-carbaldehydes. mdpi.com A similar strategy could be envisioned for a pyrrole-urea derivative.

The following table outlines some general synthetic routes to fused pyrrole systems that could potentially be adapted for derivatives of this compound.

Fused SystemGeneral Synthetic ApproachPotential Precursor from this compoundReference
Pyrrolo[1,2-a]pyrimidineCondensation of an aminopyrrole with a β-dicarbonyl compound.Chemical modification of the urea to an amino group. nih.gov
Pyrrolo[1,2-c]imidazoleIntramolecular Wittig reaction of a pyrrole-2-carbaldehyde derivative.Formylation of the pyrrole ring followed by further elaboration. mdpi.com
Pyrrolo[1,2-a]quinoxalineCopper-catalyzed domino reaction of 2-(1H-pyrrol-1-yl)anilines.Introduction of an amino group on a phenyl substituent of the urea. worktribe.com

Structure-Property Relationship Studies (e.g., related to catalytic activity, binding affinities for non-biological targets, or physico-chemical attributes)

The investigation of structure-property relationships is crucial for the rational design of new functional molecules. For derivatives of this compound, these studies have primarily focused on their ability to act as anion receptors, a property that is highly dependent on the hydrogen-bonding capabilities of the urea and pyrrole N-H groups.

Anion Binding:

Pyrrole-based ureas have been extensively studied as neutral anion receptors. The pyrrole N-H and the two urea N-H protons can form multiple hydrogen bonds with anions, leading to the formation of stable host-guest complexes. The strength and selectivity of this binding are highly dependent on the substituents on the urea moiety.

Studies on analogous systems have shown that:

Electron-withdrawing groups on the aryl ring of an N-aryl urea enhance the acidity of the urea protons, leading to stronger anion binding. Current time information in Bangalore, IN.

The geometry of the receptor plays a crucial role. Pre-organized receptors where the hydrogen bond donors are properly oriented for anion binding show higher affinities.

The following table shows the association constants (Kₐ) for the binding of various anions by a series of urea derivatives, illustrating the effect of substituents on binding affinity.

ReceptorSubstituent (R)AnionKₐ (M⁻¹) in DMSO-d₆/0.5% H₂O
5 -CF₃Acetate18,600
6 -FAcetate17,900
7 -CH₃Acetate2,700
5 -CF₃Chloride1,200
6 -FChloride1,100
7 -CH₃Chloride200
(Data adapted from a study on DITIPIRAM-based urea derivatives, which demonstrates the general principles of substituent effects on anion binding) Current time information in Bangalore, IN.

These findings suggest that derivatives of this compound with electron-withdrawing groups on a terminal aryl substituent would be effective anion sensors. The colorimetric sensing of anions is also possible, where deprotonation of the receptor in the presence of a strongly basic anion like fluoride (B91410) leads to a visible color change. nih.gov

Other Applications:

Derivatives of 2,5-dimethylpyrrole have also been explored for their potential in materials science. For example, pyrrole compounds have been used for the functionalization of carbon black in elastomer composites, leading to improved material properties. mdpi.com This suggests that this compound and its derivatives could be investigated as additives or modifiers for polymers and other materials.

Furthermore, the pyrrolo[1,2-a]imidazole scaffold, which can be synthesized from pyrrole derivatives, has been used to construct organocatalysts and ionic liquids. nih.gov This opens up the possibility of converting this compound into novel catalysts or functional materials.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating "1-(2,5-dimethyl-1H-pyrrol-1-yl)urea" from impurities and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like "this compound". A C18 column is typically effective for separating pyrrole-containing compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to achieve optimal separation. UV detection is suitable for this compound due to the presence of the pyrrole (B145914) ring, which absorbs in the UV region. For instance, a method developed for a pyrrole hydrazone derivative utilized RP-HPLC with UV detection for stability studies, which suggests a similar approach would be effective for "this compound". pensoft.net The analysis of urea (B33335) itself by HPLC has also been demonstrated, further supporting the applicability of this technique. mtc-usa.comnih.gov

A potential HPLC method for "this compound" could be developed and validated for linearity, accuracy, precision, and robustness. The use of a diode-array detector (DAD) would offer the advantage of acquiring full UV spectra, aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable derivatives of "this compound", or if the compound itself exhibits these properties, GC-MS offers high separation efficiency and definitive identification through mass spectral data. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, which is invaluable for structural confirmation and impurity identification. While direct GC-MS analysis of urea can be challenging due to its thermal lability, derivatization to more volatile forms is a common strategy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a stationary phase and a liquid mobile phase.Partitioning of the analyte between a stationary phase and a gaseous mobile phase, followed by mass analysis.
Typical Stationary Phase C18 or other modified silicaPolysiloxane-based polymers
Typical Mobile Phase Acetonitrile/water or Methanol/water gradientsInert carrier gas (e.g., Helium, Nitrogen)
Detection UV-Vis, Diode Array, Mass SpectrometryMass Spectrometry (providing structural information)
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds (or their derivatives)
Primary Use Purity assessment, quantification, and stability studiesIdentification and quantification of volatile impurities

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical techniques can provide insights into the redox properties of "this compound" and form the basis for developing sensitive analytical sensors.

Cyclic voltammetry (CV) would be a suitable initial technique to investigate the electrochemical behavior of the compound. By scanning the potential applied to an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the molecule. These potentials are characteristic of the compound's electronic structure and can be used for both qualitative and quantitative analysis. The electrochemical properties of urea derivatives have been studied, indicating that the urea moiety can be electrochemically active. nih.govnih.gov

The development of an electrochemical sensor for "this compound" could be based on its direct oxidation or reduction at a modified electrode surface. For example, electrodes modified with conductive polymers or nanomaterials can enhance the sensitivity and selectivity of the measurement. nih.govnih.gov The modification of electrode surfaces with specific recognition elements could lead to highly selective sensors.

Electrochemical Technique Information Obtained Potential Application for this compound
Cyclic Voltammetry (CV) Redox potentials, reaction reversibility, and electrochemical kinetics.Characterization of redox properties and development of electroanalytical methods.
Differential Pulse Voltammetry (DPV) Enhanced sensitivity for quantitative analysis compared to CV.Trace-level quantification in various matrices.
Amperometry Current measurement at a fixed potential as a function of time.Development of continuous monitoring sensors.

Spectrophotometric Assays for Quantitative Analysis and Reaction Monitoring

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of "this compound". The pyrrole ring in the molecule is a chromophore that absorbs UV light at a specific wavelength. By measuring the absorbance of a solution at this wavelength, the concentration of the compound can be determined using the Beer-Lambert law. A simple and rapid spectrophotometric method has been reported for the determination of pyrrole derivatives using concentrated sulfuric acid. nih.gov

For reaction monitoring, spectrophotometry can be used to follow the formation or consumption of "this compound" over time, provided there is a clear spectral difference between the reactants and products. This is particularly useful for kinetic studies and process optimization.

Parameter Description
Principle Measurement of the absorption of light by the analyte in solution.
Instrumentation UV-Visible Spectrophotometer
Wavelength of Maximum Absorbance (λmax) To be determined experimentally for "this compound".
Quantification Based on the Beer-Lambert Law (A = εbc).
Applications Quantitative analysis, purity checks (by spectral comparison), and reaction kinetics.

Development of Selective Detection Probes and Sensors

The development of selective probes and sensors for "this compound" would enable its rapid and specific detection in complex samples.

Biosensors: A promising approach is the development of a biosensor based on the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.govnih.gov If "this compound" can act as a substrate for urease, a sensor could be constructed by immobilizing the enzyme on a transducer (e.g., an electrode or an optical fiber). The change in pH or the production of ammonia could then be measured and correlated to the concentration of the analyte. nsf.gov

Chemical Sensors: Alternatively, chemosensors could be designed based on specific molecular recognition. This could involve synthesizing a receptor molecule that selectively binds to "this compound", leading to a measurable change in a physical property, such as fluorescence or color.

Sensor Type Recognition Element Transduction Principle Potential Advantages
Biosensor Urease EnzymeElectrochemical (potentiometric, amperometric) or OpticalHigh selectivity and sensitivity.
Chemical Sensor Synthetic ReceptorColorimetric or FluorometricTunable properties and potentially higher stability than biosensors.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes and Methodologies

The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. benthamdirect.com Future research on 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas of focus will include:

Catalytic Innovations: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, offers significant advantages in terms of reusability and waste reduction. nih.gov Research into novel catalysts for the Paal-Knorr synthesis of the pyrrole (B145914) ring and for the formation of the urea (B33335) linkage will be crucial. rsc.org For instance, the application of low-cost and commercially available aluminas has already shown promise in the synthesis of N-substituted pyrroles under solvent-free conditions. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are emerging as powerful tools in green chemistry. benthamdirect.combohrium.com These techniques can significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. lucp.net

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into the synthesis of the pyrrole and urea moieties from renewable resources will be a significant step towards a truly sustainable production process. researchgate.net For urea synthesis, methods utilizing carbon dioxide as a C1 building block are being explored to create more sustainable pathways. rsc.orgresearchgate.net

Solvent-Free and Aqueous Synthesis: The development of solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry. lucp.netrsc.org "On-water" synthesis has been shown to be a facile and sustainable method for producing unsymmetrical ureas. organic-chemistry.org

Table 1: Comparison of Green Synthesis Methodologies for Pyrrole and Urea Derivatives

MethodologyKey AdvantagesPotential Application for this compound SynthesisReferences
Heterogeneous CatalysisCatalyst reusability, reduced waste, milder reaction conditions.Use of zeolites, clays (B1170129), or metal-organic frameworks for the Paal-Knorr reaction. nih.govrsc.orgmdpi.com
Microwave/Ultrasound-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption.Rapid and efficient synthesis of the pyrrole ring and urea formation. benthamdirect.combohrium.comlucp.net
Use of CO2 as a FeedstockUtilization of a greenhouse gas, atom economy.Formation of the urea moiety by reacting an amine with CO2. rsc.orgresearchgate.net
Solvent-Free/"On-Water" SynthesisReduced solvent waste, simplified purification, improved safety.Environmentally friendly synthesis of the target compound. lucp.netrsc.orgorganic-chemistry.org

Exploration of Unconventional Reactivity and Novel Catalysis Pathways

Beyond its established synthesis, the inherent reactivity of this compound holds untapped potential. Future research will focus on uncovering and harnessing its unconventional reactivity through novel catalytic pathways.

C-H Activation: Direct functionalization of the pyrrole ring or the methyl groups via C-H activation would provide a highly atom-economical route to novel derivatives. This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules.

Catalytic Cross-Coupling Reactions: The urea and pyrrole moieties can be further functionalized using modern cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) allows for the synthesis of unsymmetrical ureas. organic-chemistry.org

Enzyme-Catalyzed Synthesis: Biocatalysis offers a mild and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes to catalyze the formation of the pyrrole ring or the urea linkage could lead to more sustainable and efficient processes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Exploring the application of this technology to the synthesis and functionalization of this compound could open up new avenues for derivatization.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of the pyrrole ring make it an attractive building block for advanced materials. frontiersin.org The incorporation of this compound into polymers and nanomaterials is a promising area for future research.

Conducting Polymers: Polypyrrole is a well-known conducting polymer with applications in electronics, sensors, and energy storage. wikipedia.orgnih.gov By incorporating this compound as a monomer or a dopant, it may be possible to tune the electronic and physical properties of polypyrrole-based materials for specific applications. mdpi.com

Nanomaterials for Drug Delivery: The biocompatibility of some pyrrole derivatives makes them suitable for biomedical applications. nih.gov Encapsulating or conjugating this compound with nanoparticles could lead to the development of novel drug delivery systems with controlled release properties.

Sensors: The pyrrole moiety can be functionalized to create receptors for specific analytes. Integrating this compound into sensor platforms could lead to the development of new chemical sensors for environmental or industrial monitoring.

Nano-urea Formulations: In agriculture, nano-urea is being explored as a more efficient fertilizer. justagriculture.inijsrst.comvikaspedia.inresearchgate.net While not a direct application of the title compound, the principles of nano-formulation could be applied to other urea derivatives for various purposes. google.com

Table 2: Potential Applications of this compound in Advanced Materials

Material TypePotential Role of this compoundPotential ApplicationsReferences
Conducting PolymersMonomer or dopant to modify electronic and physical properties.Organic electronics, sensors, antistatic coatings. frontiersin.orgwikipedia.orgmdpi.com
NanoparticlesComponent of drug delivery systems or functionalized nanoparticles.Targeted drug delivery, bioimaging. nih.gov
Chemical SensorsFunctionalized receptor for specific analytes.Environmental monitoring, industrial process control. wikipedia.org

Application of Computational Design and High-Throughput Screening Approaches for Discovery

Modern drug discovery and materials science heavily rely on computational tools to accelerate the pace of research. bmglabtech.com Applying these methods to this compound and its derivatives will be instrumental in identifying new applications.

In Silico Screening: Virtual screening of large compound libraries against biological targets or material properties can rapidly identify promising candidates for further experimental investigation. researchgate.netnih.govnih.govrsc.org This approach can be used to predict the potential bioactivity of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.net This can guide the design of new derivatives with enhanced performance.

Molecular Docking: Molecular docking simulations can predict the binding mode of a molecule to a biological target, providing insights into the mechanism of action and guiding the design of more potent compounds. rsc.orgnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. bmglabtech.comnih.gov This experimental approach can be used to screen libraries of derivatives of this compound to discover new leads for various applications.

Interdisciplinary Collaborations for Novel Applications in Chemical and Biological Engineering (Non-Clinical)

The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. Engaging with chemical and biological engineers will be key to translating fundamental research into practical, non-clinical applications.

Process Optimization: Chemical engineers can play a vital role in scaling up the synthesis of this compound, ensuring that it is both economically viable and environmentally sustainable. rsc.org

Biomaterials Engineering: Collaboration with biological engineers could lead to the development of novel biomaterials incorporating this compound for applications such as tissue engineering scaffolds or biocompatible coatings for medical devices. nih.gov

Catalyst Development: Joint efforts between chemists and chemical engineers are needed to design and optimize catalytic systems for the synthesis and functionalization of the target compound.

Environmental Applications: The pyrrole and urea moieties can be found in compounds with applications in agriculture and environmental remediation. Interdisciplinary research could explore the potential of this compound derivatives in these areas.

Q & A

Q. What are the common synthetic routes for 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling urea derivatives with substituted pyrroles. For example, fusion reactions at elevated temperatures (e.g., 200°C) with controlled solvent systems (e.g., ethanol for crystallization) are used to ensure purity and yield . Key parameters include temperature, stoichiometry, and solvent selection. Optimization can employ statistical methods like factorial design to systematically vary conditions (e.g., time, catalyst load) and identify critical factors .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrrole ring and urea moiety. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, in analogous urea derivatives, NMR chemical shifts for pyrrole protons typically appear at δ 6.5–7.0 ppm, and urea NH signals around δ 5.5–6.0 ppm .

Q. How can researchers design experiments to minimize trial-and-error approaches in synthesizing this compound?

  • Methodological Answer : Utilize Design of Experiments (DoE) frameworks, such as orthogonal arrays or response surface methodology, to reduce the number of trials. For instance, a 2³ factorial design could test temperature (150–200°C), solvent polarity (ethanol vs. DMF), and reaction time (1–3 hours) to identify interactions between variables . Computational tools like quantum chemical calculations (e.g., DFT) may predict reactivity trends, guiding experimental prioritization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., transition state analysis via DFT) model electronic interactions between the pyrrole’s electron-rich ring and electrophilic reagents. For example, Fukui indices can identify nucleophilic sites on the pyrrole, while Molecular Dynamics (MD) simulations assess steric effects from the dimethyl groups . Coupling these with cheminformatics tools (e.g., reaction pathway enumeration) accelerates discovery of regioselective transformations .

Q. What strategies resolve contradictions in observed biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Use nonlinear regression to establish IC₅₀ values and differentiate between therapeutic and toxic thresholds.
  • Target-Specific Assays : Pair whole-cell assays with enzyme inhibition studies (e.g., kinase or protease panels) to isolate mechanisms.
  • Data Triangulation : Cross-validate findings with transcriptomic or metabolomic profiling to identify off-target effects .

Q. How can reactor design principles improve scalability for gram-to-kilogram synthesis?

  • Methodological Answer :
  • Continuous Flow Systems : Mitigate exothermic risks in urea formation by controlling residence time and heat transfer.
  • Membrane Technologies : Separate byproducts in situ, enhancing yield (e.g., nanofiltration for urea derivatives) .
  • Kinetic Modeling : Develop rate equations for key steps (e.g., pyrrole alkylation) to optimize feed rates and temperature gradients in batch reactors .

Q. What statistical approaches are recommended for analyzing heterogeneous catalysis data in urea-pyrrole reactions?

  • Methodological Answer :
  • Multivariate Analysis : Partial Least Squares (PLS) regression correlates catalyst properties (e.g., surface area, acid site density) with yield.
  • ANOVA for Catalyst Screening : Compare Pd/C, Ni, or zeolite catalysts under fixed conditions to isolate significant effects .
  • Bayesian Optimization : Iteratively refine catalyst formulations using prior experimental data to maximize efficiency .

Data Integration and Validation

  • Example Workflow for Contradictory Results :

    StepMethodPurpose
    1DoE (Factorial Design)Identify critical variables (e.g., solvent, temp)
    2DFT CalculationsPredict regioselectivity of pyrrole functionalization
    3HPLC-MSQuantify byproducts and validate purity
    4PLS RegressionCorrogate experimental and computational data

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethyl-1H-pyrrol-1-yl)urea
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethyl-1H-pyrrol-1-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.